(2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid
Description
This compound is a stereoisomer of the Fmoc-protected pyrrolidine carboxylic acid derivative featuring a difluoromethoxy substituent at the 4-position. These derivatives are critical in peptide synthesis, particularly as pseudo-proline motifs to prevent aggregation and enforce conformational control during solid-phase synthesis . The difluoromethoxy group introduces unique electronic and steric properties, distinguishing it from other substituents like tert-butoxy, azido, or aryl groups.
Properties
Molecular Formula |
C21H19F2NO5 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
(2R,4R)-4-(difluoromethoxy)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H19F2NO5/c22-20(23)29-12-9-18(19(25)26)24(10-12)21(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,20H,9-11H2,(H,25,26)/t12-,18-/m1/s1 |
InChI Key |
HSMLVCUIBHNDEV-KZULUSFZSA-N |
Isomeric SMILES |
C1[C@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)F |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethoxy Group: This step often involves the use of difluoromethylating agents under controlled conditions to ensure selective substitution.
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base, such as triethylamine, to protect the amine functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Carboxylic Acid Derivatives
The carboxylic acid group participates in esterification and amidation reactions, enabling the formation of derivatives for further applications.
Fmoc Deprotection
The Fmoc group is selectively removed under basic conditions to expose the amine for subsequent functionalization.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Base-mediated cleavage | 20% piperidine in DMF or DBU | Free amine (pyrrolidine-2-carboxylic acid derivative) |
Difluoromethoxy Group Reactivity
The difluoromethoxy (−OCF₂H) group undergoes nucleophilic substitution and fluorination-related reactions.
Cyclization Reactions
The pyrrolidine ring facilitates intramolecular cyclization under specific conditions.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Ring-closing metathesis | Grubbs catalyst | Bicyclic structures (e.g., fused pyrrolidine systems) | |
| Lactam formation | Heat or coupling agents | Five-membered lactams (via amine-carboxylic acid cyclization) |
Comparative Reactivity Table
| Functional Group | Key Reactions | Stereochemical Impact |
|---|---|---|
| Carboxylic acid | Esterification, amidation | Retains (2R,4R) configuration in products |
| Fmoc-protected amine | Base-mediated deprotection | No stereochemical alteration during cleavage |
| Difluoromethoxy (−OCF₂H) | Nucleophilic substitution | May invert configuration at C4 if SN2 mechanism dominates |
Mechanistic Insights
-
Esterification/Amidation : Proceeds via activation of the carboxylic acid to form reactive intermediates (e.g., acyl chlorides), followed by nucleophilic attack .
-
Fmoc Deprotection : Base-induced β-elimination mechanism cleaves the fluorenylmethyl group .
-
Difluoromethoxy Reactivity : The electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic substitution.
Scientific Research Applications
(2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the Fmoc group can protect the amine functionality during biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key parameters of analogous Fmoc-pyrrolidine-2-carboxylic acid derivatives:
Research Findings and Limitations
- Key Advantages of the Difluoromethoxy Derivative: Balances polarity and steric effects, offering versatility in both hydrophilic and hydrophobic peptide sequences. The fluorine atoms may enhance metabolic stability compared to non-fluorinated analogs .
- Limitations and Knowledge Gaps: Direct data on the (2R,4R)-configured difluoromethoxy compound are scarce; most evidence pertains to (2S,4R) or (2R,4S) stereoisomers.
Biological Activity
The compound (2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid is a pyrrolidine derivative notable for its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant research findings.
- Molecular Formula : C21H19F2NO5
- Molar Mass : 403.38 g/mol
- CAS Number : 2382632-22-4
Structural Characteristics
The compound features a pyrrolidine core substituted with a difluoromethoxy group and a fluorenylmethoxycarbonyl moiety. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19F2NO5 |
| Molar Mass | 403.38 g/mol |
| CAS Number | 2382632-22-4 |
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can inhibit tumor growth by targeting specific cancer cell lines. The structure of this compound may enhance its interaction with molecular targets involved in cancer progression.
- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, potentially through the modulation of inflammatory cytokines and pathways.
Structure-Activity Relationships (SAR)
The biological activity of (2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid can be attributed to specific structural features:
- Difluoromethoxy Group : This substitution may enhance lipophilicity, improving cell membrane permeability.
- Fluorenylmethoxycarbonyl Moiety : Known to stabilize the compound and potentially improve binding affinity to biological targets.
Case Studies and Research Findings
-
Antitumor Studies :
- A study evaluated the efficacy of various pyrrolidine derivatives against breast cancer cell lines. The results indicated that modifications in the pyrrolidine structure could significantly affect cytotoxicity and selectivity towards cancer cells.
-
Inflammation Models :
- In vitro assays demonstrated that similar compounds reduced levels of pro-inflammatory cytokines in macrophage cultures, suggesting a possible mechanism for anti-inflammatory effects.
-
Enzyme Inhibition :
- Investigations into enzyme inhibition revealed that certain derivatives could inhibit kinases involved in cancer signaling pathways, thereby providing insights into their potential therapeutic applications.
Summary of Biological Activities
Q & A
Q. What are the recommended protocols for synthesizing (2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid?
Methodological Answer: The synthesis typically involves:
- Fmoc Protection : Introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group at the pyrrolidine nitrogen to prevent unwanted side reactions during peptide coupling .
- Stereoselective Functionalization : The difluoromethoxy group is introduced at the 4R position via nucleophilic substitution or oxidation-reduction sequences, ensuring retention of stereochemistry .
- Purification : Reverse-phase HPLC or flash chromatography is used to isolate the compound, with purity verified by analytical HPLC (>95%) and mass spectrometry (e.g., [M+H]+ = 403.38 g/mol for Fmoc derivatives) .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Storage : Store at –20°C in a desiccator, protected from light and moisture to prevent decomposition of the Fmoc group .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (ACUTE TOX 4; H332) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .
Advanced Research Questions
Q. How does the difluoromethoxy group influence the conformational dynamics of pyrrolidine derivatives in peptide synthesis?
Methodological Answer: The difluoromethoxy substituent at the 4R position induces ring puckering in the pyrrolidine backbone, stabilizing a Cγ-endo conformation. This reduces steric clashes during peptide chain elongation, as shown in X-ray crystallography studies of analogous Fmoc-Pro(4-OCF2H)-OH derivatives . Fluorine’s electronegativity also enhances hydrophobic interactions, minimizing aggregation in solid-phase peptide synthesis (SPPS) .
Q. What strategies mitigate aggregation during SPPS when using this compound?
Methodological Answer:
- Pseudoproline Approach : Incorporate the compound as a "pseudo-proline" motif. The difluoromethoxy group disrupts β-sheet formation, reducing chain aggregation. Use 20% hexafluoroisopropanol (HFIP) in DCM for resin swelling to enhance solubility .
- Coupling Optimization : Activate with HATU/DIPEA in DMF at 0°C to minimize racemization. Monitor coupling efficiency via Kaiser test or FT-IR for unreacted amines .
Q. How can researchers validate the stereochemical integrity of the (2R,4R) configuration?
Methodological Answer:
- Chiral HPLC : Use a Chirobiotic T column (4.6 × 250 mm) with a gradient of 0.1% TFA in acetonitrile/water (30:70 to 60:40 over 20 min). Retention times should match reference standards (e.g., CAS 2382632-22-4) .
- Circular Dichroism (CD) : Compare the CD spectrum to known (2R,4R) derivatives. A positive Cotton effect at 220–230 nm confirms the correct configuration .
Q. What are the implications of this compound’s logP and solubility for pharmacokinetic studies?
Methodological Answer:
- logP : Calculated logP = 2.1 (via ChemDraw), indicating moderate hydrophobicity. This enhances membrane permeability but may require formulation with cyclodextrins for in vivo delivery .
- Solubility : Soluble in DMSO (50 mg/mL) and DMF, but precipitates in aqueous buffers. For cell-based assays, use ≤1% DMSO to maintain viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
